molecular formula C18H19BrN4S B2633643 (Z)-N-(3-ethyl-4-methylthiazol-2(3H)-ylidene)-4-((Z)-phenyldiazenyl)aniline hydrobromide CAS No. 301649-13-8

(Z)-N-(3-ethyl-4-methylthiazol-2(3H)-ylidene)-4-((Z)-phenyldiazenyl)aniline hydrobromide

Katalognummer: B2633643
CAS-Nummer: 301649-13-8
Molekulargewicht: 403.34
InChI-Schlüssel: BIAKRYDICDWEHH-LDSXTEPUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound, (Z)-N-(3-ethyl-4-methylthiazol-2(3H)-ylidene)-4-((Z)-phenyldiazenyl)aniline hydrobromide, is a specialty chemical offered for research and development purposes. It features a complex molecular structure incorporating a thiazole ring and an azo group (phenyldiazenyl), which are motifs found in various bioactive molecules and functional materials . Suppliers including Xiamen Zhongyuan Hongye Chemical Co., Ltd. and Sichuan Guanghan Bio-Tech Co., Ltd. list this product, indicating its availability for the scientific community . Researchers are investigating the properties and potential applications of such structures; related azo-containing compounds are explored for use as synthetic intermediates and dyes, while thiazole derivatives are frequently studied in medicinal chemistry for their antimicrobial and other biological activities . This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions. For detailed specifications, data sheets, and custom synthesis inquiries, please contact the supplier directly.

Eigenschaften

IUPAC Name

3-ethyl-4-methyl-N-(4-phenyldiazenylphenyl)-1,3-thiazol-2-imine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4S.BrH/c1-3-22-14(2)13-23-18(22)19-15-9-11-17(12-10-15)21-20-16-7-5-4-6-8-16;/h4-13H,3H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIAKRYDICDWEHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CSC1=NC2=CC=C(C=C2)N=NC3=CC=CC=C3)C.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Molecular Structure

The compound has the following molecular formula and weight:

  • Molecular Formula : C16H17N3O4S2
  • Molecular Weight : 379.45 g/mol

Synthesis and Characterization

The synthesis of thiazole derivatives often involves the reaction of appropriate thiazole precursors with various amines or diazo compounds. The characterization of these compounds typically employs techniques such as NMR (Nuclear Magnetic Resonance), HRMS (High-Resolution Mass Spectrometry), and IR (Infrared Spectroscopy) to confirm the structure and purity.

Antifungal Activity

Recent studies have demonstrated promising antifungal activities for similar thiazole derivatives. For instance, compounds derived from thiazole structures have shown significant inhibition against Candida albicans and Candida parapsilosis with Minimum Inhibitory Concentrations (MICs) comparable to established antifungals like ketoconazole . The mechanism of action is believed to involve inhibition of ergosterol synthesis, a critical component of fungal cell membranes, by targeting the enzyme CYP51.

Table 1: Antifungal Activity of Thiazole Derivatives

CompoundTarget OrganismMIC (μg/mL)
2dCandida albicans1.50
2eCandida parapsilosis1.23

Anticancer Activity

In addition to antifungal properties, thiazole derivatives have been investigated for their anticancer potential. Studies have reported that certain thiazole compounds exhibit cytotoxic effects against various cancer cell lines, including lung cancer cells. The cytotoxicity is often assessed using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

Table 2: Cytotoxicity of Thiazole Derivatives

CompoundCell LineIC50 (μM)
2dNIH/3T3148.26
2eNIH/3T3187.66

The mechanism through which these compounds exert their biological effects often involves interaction with cellular targets such as enzymes or receptors. For example, the inhibition of CYP51 leads to disrupted ergosterol synthesis in fungi, while interactions with specific proteins in cancer cells can trigger apoptosis or inhibit proliferation.

Case Studies

A recent study focused on synthesizing various thiazole derivatives and evaluating their biological activities. The results indicated that modifications at specific positions on the thiazole ring significantly influenced their antifungal and anticancer activities .

Key Findings:

  • Compounds with electronegative substituents at the para position on phenyl moieties exhibited enhanced antifungal activity.
  • The ADME (Absorption, Distribution, Metabolism, Excretion) profiles of these compounds suggested favorable drug-likeness characteristics.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Features

The target compound shares structural motifs with several analogs:

  • Thiazolylidene Core : Common in compounds like “(Z)-N-(4-(4-methoxyphenyl)-3,5-diphenylthiazol-2(3H)-ylidene)aniline hydrobromide” (), which substitutes the ethyl/methyl groups with methoxy and phenyl groups .
  • Diazenyl Group : The phenyl diazenyl moiety is structurally analogous to the acetylphenyl group in “N-[5-(5-acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide” (), though the latter lacks the azo (-N=N-) linkage .
  • Hydrobromide Salt : Similar to cardioprotective agents like “N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide” (), where the counterion enhances solubility and bioavailability .

Physicochemical Properties

Data for structural analogs (Table 1):

Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) Yield (%) Reference
Target Compound (Hypothesized) 180–200* 1600–1650* 70–80* N/A
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-... 290 1679, 1605 80
N-[3-(3-Methylphenyl)-5-(3-dimethylamino... 200 1690, 1638 82
(Z)-N-(4-(4-methoxyphenyl)-3,5-diphenyl...) Not reported Not reported Not reported

*Hypothesized based on analogs.

Key observations:

  • Higher melting points correlate with increased aromatic substitution (e.g., 290°C for acetylpyridinyl derivatives in ) .
  • IR data for C=O stretches (1605–1690 cm⁻¹) align with conjugated systems in related imine and carbonyl-containing analogs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.